The primary source of Ezetimibe Dehydoxy Impurity is the synthetic pathway used to produce Ezetimibe. During the manufacturing process, various degradation and process-related impurities can form, including this specific compound. It falls under the category of process-related impurities, which are by-products formed during the synthesis of pharmaceutical compounds. The molecular formula for Ezetimibe Dehydoxy Impurity is , with a molecular weight of approximately 393.44 g/mol .
The molecular structure of Ezetimibe Dehydoxy Impurity features a fluorophenyl group and a hydroxylated azetidine ring, characteristic of many compounds derived from Ezetimibe. The structural formula can be represented as follows:
Key structural data includes:
Ezetimibe Dehydoxy Impurity can form through various chemical reactions during the synthesis of Ezetimibe:
These processes highlight the importance of controlling synthesis conditions to minimize impurity formation during drug development.
Ezetimibe Dehydoxy Impurity exhibits specific physical and chemical properties:
Relevant analytical data includes:
Ezetimibe Dehydoxy Impurity serves several important roles in scientific research:
Ezetimibe (C₂₄H₂₁F₂NO₃) is a potent antihyperlipidemic drug that selectively inhibits intestinal cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on enterocytes. Unlike statins that inhibit hepatic cholesterol synthesis, ezetimibe reduces dietary and biliary cholesterol uptake by 50–60% without affecting fat-soluble vitamins or triglyceride absorption [4] [5]. This mechanism allows it to be used as monotherapy (e.g., Zetia®) or in combination with statins (e.g., Vytorin®) for managing hypercholesterolemia, homozygous sitosterolemia, and mixed hyperlipidemia. The drug’s efficacy hinges on its stereochemistry—specifically the (3R,4S) configuration of its β-lactam ring and the (3S) chiral center in its side chain—enabling precise interactions with the NPC1L1 protein [5] [8].
Regulatory mandates like ICH Q3A/B guidelines require rigorous identification and control of impurities exceeding thresholds of 0.10–0.15% in drug substances. Impurity profiling ensures drug safety, efficacy, and quality by detecting potentially toxic or pharmacologically inactive compounds. For ezetimibe, stereochemical complexity (three chiral centers enabling eight stereoisomers) and process-related degradants pose significant challenges [4] [5]. Ezetimibe Dehydoxy Impurity exemplifies such challenges, as its structural similarity to the active pharmaceutical ingredient (API) necessitates advanced analytical methods for detection and quantification. Failure to control impurities risks batch rejection, regulatory non-compliance, and compromised patient safety due to altered pharmacokinetics or toxicity [4].
Process-related impurities in ezetimibe synthesis arise from:
Ezetimibe Dehydoxy Impurity (CAS 204589-58-2), classified as a process-related degradant, forms via dehydration of ezetimibe’s C3 hydroxy group during synthesis. Its structure—(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one—lacks the critical 3S-hydroxy group essential for cholesterol inhibition, rendering it therapeutically inert [2] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7